

Application Note: Quantification of Tetraethyllead in Environmental Samples by Gas Chromatography-Mass Spectrometry

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Compound of Interest

Compound Name: Tetraethyllead

Cat. No.: B6334599

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Abstract

This application note details a robust and sensitive method for the quantification of **tetraethyllead** (TEL) in environmental matrices, primarily water and soil, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol described herein provides researchers, scientists, and drug development professionals with a comprehensive guide to sample preparation, instrumental analysis, and data interpretation for the accurate measurement of this toxic organolead compound. The methodologies are designed to achieve low detection limits and high precision, making them suitable for regulatory monitoring and forensic environmental investigations.

Introduction

Tetraethyllead is a hazardous organometallic compound, historically used as a gasoline additive to boost octane ratings.[1] Despite its global phase-out in automotive fuels, TEL persists in the environment, particularly at sites of historical contamination from leaking underground storage tanks.[2] Furthermore, it is still utilized in aviation gasoline.[1] Due to its significant toxicity, including neurotoxic effects, sensitive and specific analytical methods are crucial for monitoring its presence in environmental samples.[2] Gas chromatography coupled with mass spectrometry offers excellent selectivity and sensitivity for the determination of TEL.[2][3] This document outlines detailed protocols for the extraction of TEL from water and soil samples and its subsequent quantification by GC-MS.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is dependent on the matrix. Below are protocols for water and soil samples.

1.1. Water Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from a method for the determination of TEL in water.[\[3\]](#)

- **Sample Collection and Preservation:** Collect water samples in amber glass bottles with Teflon-lined caps to minimize headspace.[\[1\]](#) Preserve the samples by adjusting the pH to ≥ 12 with NaOH or KOH to inhibit microbial degradation.[\[4\]](#) Samples should be stored at $\leq 6^{\circ}\text{C}$ and extracted within 14 days.[\[1\]](#)
- **Extraction Procedure:**
 - To a 200 mL water sample in a separatory funnel, add 20 g of sodium chloride to increase the ionic strength of the aqueous phase.
 - Add a known amount of an appropriate internal standard. Naphthalene-d8 can be used.[\[3\]](#)
 - Add 50 mL of hexane and shake vigorously for 2-3 minutes, periodically venting the funnel.
 - Allow the layers to separate and drain the aqueous (lower) layer.
 - Collect the hexane (upper) layer containing the extracted TEL.
 - Concentrate the hexane extract to a final volume of 1.0 mL using a gentle stream of nitrogen.
 - The sample is now ready for GC-MS analysis.

1.2. Soil Sample Preparation (Soxhlet Extraction)

This protocol is based on general principles for the extraction of semi-volatile organic compounds from solid matrices.

- **Sample Collection and Storage:** Collect soil samples in wide-mouth glass jars with Teflon-lined lids, minimizing headspace. Store samples at $\leq 6^{\circ}\text{C}$.
- **Extraction Procedure:**
 - Weigh approximately 10-20 g of the soil sample and mix it with anhydrous sodium sulfate to remove moisture.
 - Place the soil-sodium sulfate mixture into a Soxhlet extraction thimble.
 - Add a known amount of an internal standard to the sample.
 - Extract the sample with a suitable solvent, such as a 1:1 mixture of dichloromethane and acetone, for at least 16 hours in a Soxhlet apparatus.
 - After extraction, concentrate the solvent to a final volume of 1.0 mL.
 - The extract is now ready for GC-MS analysis.

GC-MS Instrumental Analysis

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument in use.

- **Gas Chromatograph (GC) Conditions:**
 - Column: HP-5ms (30 m x 0.25 mm x 0.25 μm) or equivalent 5% phenyl-methylpolysiloxane capillary column.[3]
 - Injection: 1.0 μL , splitless mode.
 - Inlet Temperature: 220°C.[5]
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Oven Temperature Program:
 - Initial temperature: 50°C, hold for 2 minutes.

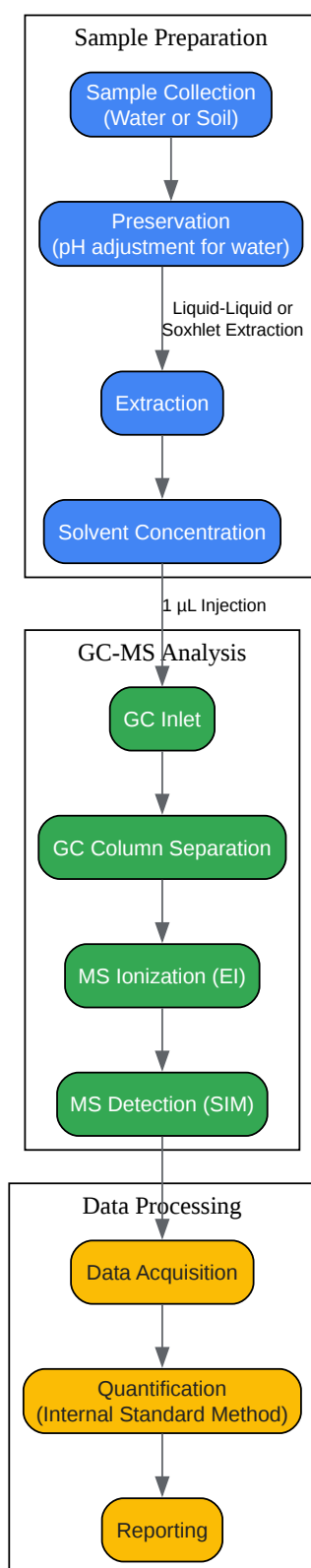
- Ramp to 150°C at a rate of 25°C/min, hold for 1 minute.
- Ramp to 260°C at a rate of 4°C/min, hold for 8 minutes.
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM).
 - Quantifier and Qualifier Ions:
 - Quantifier Ion for TEL: m/z 295.[\[3\]](#)
 - Qualifier Ions for TEL: m/z 237, 294.[\[3\]](#)
 - Internal Standard (Naphthalene-d8): m/z 136.[\[3\]](#)
 - Transfer Line Temperature: 280°C.
 - Ion Source Temperature: 230°C.

Data Presentation

The quantitative performance of various GC-MS methods for the determination of **tetraethyllead** is summarized in the table below.

Method	Matrix	Limit of Detection (LOD)	Linearity Range	Recovery (%)	Reference
Liquid-Liquid Extraction GC-MS	Water	0.04 µg/L	0.02 - 0.40 mg/L	92.2 - 103	[3]
Dispersive Liquid-Liquid Micro-Extraction GC/MS	Water	0.01 µg/L	0.40 - 40.0 µg/L	93.5 - 107	
Solid Phase Extraction GC-MS	Surface Water	0.003 µg/L	20 - 200 µg/L	47.5 - 89.4	[4]
Solid Phase Microextraction on GC/MS	Surface Water	1.24 ng/L	Not Specified	84.2 - 98.8	[6]
Headspace GC/MS	Water	Not Specified	Not Specified	81.0 - 110	[5]

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